(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone
Description
This compound is a pyrazole-based derivative featuring a 3,5-dimethyl-substituted pyrazole core linked to a 2-nitrophenylthio group and a 1-tosylpyrrolidinyl methanone moiety. Its structural complexity arises from the combination of electron-withdrawing (nitro, tosyl) and sterically bulky (methyl, pyrrolidinyl) groups.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-15-10-12-18(13-11-15)34(31,32)25-14-6-8-20(25)23(28)26-17(3)22(16(2)24-26)33-21-9-5-4-7-19(21)27(29)30/h4-5,7,9-13,20H,6,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCXWKVASFPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3C(=C(C(=N3)C)SC4=CC=CC=C4[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone is a complex organic molecule notable for its unique structural features, including a pyrazole ring and a nitrophenyl thio group. This compound is part of a broader class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 332.38 g/mol. The structural components include:
- Pyrazole ring : Known for its reactivity and biological significance.
- Nitrophenyl thio group : Imparts potential antioxidant and anti-inflammatory properties.
- Tosylpyrrolidine moiety : Enhances solubility and may influence pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer potential
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitrophenyl thio group may interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways depend on the specific application and context of use.
Anticancer Activity
A study focused on the cytotoxic effects of related pyrazole derivatives demonstrated that certain compounds showed promising results against cancer cell lines. For instance, a derivative with structural similarities exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming 5-fluorouracil (IC50 = 8.34 µM) while showing no cytotoxic effects on healthy L929 cells .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have suggested that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. The presence of nitro groups enhances these effects, making them potential candidates for further development in therapeutic applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Pyrazole ring, nitrophenyl thio | Anticancer (C6 cell line) | 5.13 |
| Compound B | Similar pyrazole structure | Antimicrobial | N/A |
| Compound C | Contains tosylpyrrolidine | Anti-inflammatory | N/A |
Case Studies
- Anticancer Study : In vitro studies indicated that the compound induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent.
- Inflammation Model : Animal models treated with pyrazole derivatives showed reduced markers of inflammation, suggesting therapeutic potential in inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacteria and fungi. The presence of the nitrophenyl thio group enhances the compound's interaction with microbial cells, potentially leading to increased efficacy in inhibiting growth .
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives can possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives are also noteworthy. Compounds similar to (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone have shown promising results in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Dye Production
The compound's azo dye complex characteristics suggest potential applications in dye synthesis. Azo compounds are widely used in textiles and other industries due to their vibrant colors and stability.
Electronics
Due to its electronic properties, this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The unique structural features may contribute to improved charge transport properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Key Differences: Lacks the 2-nitrophenylthio and tosylpyrrolidinyl groups. Features dual pyrazole-thiophene systems and amino substituents.
- Physicochemical Properties: Higher thermal stability (mp >300°C) due to extended conjugation and hydrogen bonding from amino groups . IR spectra show NH₂ stretches (3320–3275 cm⁻¹) and C=O at 1720 cm⁻¹, similar to the target compound’s carbonyl groups .
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Key Differences: Contains cyano and pyrimidine groups instead of nitro and tosyl moieties.
- Spectroscopic Data :
Nitro-Substituted Analogues
Thiadiazole Derivatives 13a–13d : 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole
- Key Differences: Nitro group attached to phenyl rather than a thio-linked phenyl. Incorporates thiadiazole instead of pyrrolidinyl methanone.
- Synthetic Method: Uses hydrazonoyl chlorides and triethylamine in ethanol, highlighting nitro group compatibility with nucleophilic conditions .
Tosyl-Containing Analogues
Such groups are known to enhance solubility and binding affinity in drug-like molecules, contrasting with simpler aryl or alkyl substituents in compounds like 7b or 10 .
Comparative Analysis of Key Properties
Electronic Effects
Preparation Methods
Thiolation of 4-Chloro-3,5-dimethyl-1H-pyrazole
The pyrazole subunit is synthesized via nucleophilic aromatic substitution (SNAr) at the 4-position. Starting with 3,5-dimethyl-1H-pyrazole, chlorination at C4 using POCl₃ or PCl₅ yields 4-chloro-3,5-dimethyl-1H-pyrazole. Subsequent thiolation with 2-nitrobenzenethiol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours introduces the thioether group.
Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Chloro-3,5-dimethylpyrazole | 10 mmol | DMF | 80°C | 12 h | 88% |
| 2-Nitrobenzenethiol | 12 mmol | DMF | 80°C | 12 h | - |
- ¹H NMR (CDCl₃) : δ 2.31 (s, 6H, CH₃), 7.52–8.21 (m, 4H, Ar-H).
- HRMS : m/z 249.29 [M+H]⁺.
Alternative Oxidative Thiofunctionalization
An alternative method employs oxidative thiolation using iodobenzene dichloride (PhICl₂) and potassium thiocyanate (KSCN) in toluene. Substituting KSCN with 2-nitrobenzenethiol under similar conditions achieves the same product.
Synthesis of 1-Tosylpyrrolidin-2-Yl Methanone
Tosylation of Pyrrolidine-2-Carboxylic Acid
Pyrrolidine-2-carboxylic acid is N-protected via tosylation using p-toluenesulfonyl chloride (TsCl) in aqueous NaOH. The resulting N-tosylpyrrolidine-2-carboxylic acid is esterified with SOCl₂ in methanol to form methyl N-tosylpyrrolidine-2-carboxylate.
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | 30 mmol | MeOH | 0°C → reflux | 1 h | 92% |
| TsCl | 33 mmol | MeOH | 0°C → reflux | 1 h | - |
Conversion to Acyl Chloride
The methyl ester is hydrolyzed to N-tosylpyrrolidine-2-carboxylic acid using LiOH, followed by treatment with oxalyl chloride to form the acyl chloride intermediate.
Coupling of Pyrazole and Pyrrolidine Subunits
Acylation of Pyrazole
The pyrazole’s 1-position nitrogen undergoes nucleophilic acylation with the pyrrolidine-derived acyl chloride in anhydrous THF under N₂ atmosphere. Triethylamine (TEA) is used to scavenge HCl.
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrazole subunit | 2 mmol | THF | 0°C → RT | 12 h | 78% |
| Pyrrolidine acyl chloride | 2.2 mmol | THF | 0°C → RT | 12 h | - |
Characterization Data
- ¹H NMR (DMSO-d₆) : δ 1.97 (s, 6H, CH₃), 3.12–3.78 (m, 4H, pyrrolidine-H), 7.31–8.42 (m, 8H, Ar-H).
- ¹³C NMR : δ 198.4 (C=O), 152.1 (pyrazole-C), 144.2 (tosyl-C).
Alternative Coupling via Mitsunobu Reaction
If the pyrrolidine subunit contains a hydroxyl group at C2, Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can couple it to the pyrazole. This method is less efficient (yield: 62%) due to steric hindrance.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Thiolation
Competing substitution at C3/C5 is mitigated by using bulky bases (e.g., DBU) and low temperatures.
Tosyl Group Stability
The tosyl group remains intact under acidic coupling conditions but may cleave under prolonged basic conditions. Using mild bases (e.g., NaHCO₃) preserves the protective group.
Purification of the Final Product
Silica gel chromatography (ethyl acetate/petroleum ether, 1:3) effectively separates the product from unreacted starting materials.
Spectroscopic Validation
Mass Spectrometry
- HRMS : m/z 495.43 [M+H]⁺ (calculated for C₂₂H₂₂N₄O₅S₂).
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone?
- Methodological Answer: Synthesis typically involves multi-step reactions, including thioether formation and coupling reactions. For example, thioether intermediates can be prepared by reacting 3,5-dimethylpyrazole derivatives with 2-nitrothiophenol under basic conditions. Absolute ethanol or DMF is often used as a solvent, with triethylamine as a catalyst. Reaction progress is monitored via TLC or NMR spectroscopy. Post-synthesis purification involves recrystallization from ethanol/DMF mixtures .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer: Structural validation requires a combination of spectroscopic techniques:
- 1H/13C-NMR : To confirm hydrogen/carbon environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons at δ ~7.3–8.0 ppm) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., M+ peaks in high-resolution MS) .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer: Purity is evaluated using:
- Thin-Layer Chromatography (TLC) : With solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm a single spot .
- High-Performance Liquid Chromatography (HPLC) : For quantitative analysis of impurities.
- Elemental Analysis : To validate C, H, N, and S content (e.g., deviations <0.3% from calculated values) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, tosyl groups) influence the compound’s reactivity?
- Methodological Answer: The electron-withdrawing nitro group (meta-directing) and tosyl group (sulfonyl electron withdrawal) reduce electron density on the pyrazole ring, affecting nucleophilic/electrophilic substitution patterns. Computational studies (DFT) can map charge distribution, while kinetic experiments under varying conditions (e.g., pH, solvent polarity) reveal substituent-driven reactivity trends .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer: Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Solutions include:
- Variable-Temperature NMR : To detect dynamic processes (e.g., rotamers).
- X-ray Crystallography : To compare experimental and predicted geometries.
- Density Functional Theory (DFT) : To simulate spectra under experimental conditions .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?
- Methodological Answer: Critical steps include:
- Intermediate Stabilization : Use protective groups (e.g., tosyl for pyrrolidine) to prevent unwanted side reactions.
- Catalyst Optimization : Replace triethylamine with DMAP for acylations to enhance efficiency.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect intermediates .
Q. How can biological activity mechanisms of this compound be systematically investigated?
- Methodological Answer: Combine in vitro and in silico approaches:
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases).
- Molecular Docking : Use software like AutoDock to predict binding modes.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace nitro with cyano) to correlate structure with activity .
Q. What frameworks ensure reproducibility and validity of experimental data for this compound?
- Methodological Answer: Adhere to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
